molecular formula C17H15N3O2S2 B14878574 N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Cat. No.: B14878574
M. Wt: 357.5 g/mol
InChI Key: MCXAIPVMWWVROJ-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide typically involves the reaction of 2-methoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with phenylthioacetic acid chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced technologies could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The methoxy group and the phenylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity and stability.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets are still under investigation, but it is believed to involve the disruption of cell membrane integrity and inhibition of key metabolic enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(2-hydroxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
  • N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide
  • N-(5-(2-nitrophenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide

Uniqueness

N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets. Additionally, the phenylthio group can contribute to the compound’s stability and overall bioactivity.

Properties

Molecular Formula

C17H15N3O2S2

Molecular Weight

357.5 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C17H15N3O2S2/c1-22-14-10-6-5-9-13(14)16-19-20-17(24-16)18-15(21)11-23-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,20,21)

InChI Key

MCXAIPVMWWVROJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSC3=CC=CC=C3

Origin of Product

United States

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